molecular formula C13H18O3 B8609043 Tert-butyl 4-(2-hydroxyethyl)benzoate

Tert-butyl 4-(2-hydroxyethyl)benzoate

Cat. No.: B8609043
M. Wt: 222.28 g/mol
InChI Key: ODBQGWBBJACQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview tert-Butyl 4-(2-hydroxyethyl)benzoate ( 149325-40-6) is a high-purity chemical compound supplied for advanced research and development applications. With a molecular formula of C 13 H 18 O 3 and a molecular weight of 222.28 g/mol, this compound features a benzoate core esterified with a tert -butyl group and substituted with a 2-hydroxyethyl moiety . This structure combines the properties of a phenolic ester with the steric hindrance of the tert -butyl group, making it a compound of significant interest in material science and pharmaceutical synthesis. Key Features and Research Value The molecular architecture of this compound is key to its utility. The tert -butyl group is a well-known functional group in organic chemistry that provides substantial steric hindrance, enhancing the stability of the molecule and protecting it from unwanted reactions . This stability is crucial for the development of robust antioxidants and stabilizers. Simultaneously, the 2-hydroxyethyl side chain offers a versatile handle for further chemical functionalization, allowing researchers to link the molecule to other systems or modify its solubility properties. This combination makes this compound a valuable bifunctional intermediate or a potential active component in various research streams. Potential Research Applications This compound holds promise in several research domains. Primarily, it can be investigated as a precursor or an additive in the development of novel phenolic antioxidants . tert -Butyl phenolic antioxidants (TBP-AOs) are widely used to inhibit oxidation and function as stabilizers in a broad spectrum of products, including plastics, lubricants, and cosmetics . Furthermore, its bifunctional nature makes it a suitable building block in pharmaceutical research for the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) or diagnostic agents . Its potential neuroprotective and anti-inflammatory effects, which are characteristics associated with some TBP-AOs, may also be explored in biological studies . Handling and Compliance This product is strictly for research and further manufacturing use only. It is not intended for diagnostic or human use. Researchers should consult the safety data sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)benzoate

InChI

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7,14H,8-9H2,1-3H3

InChI Key

ODBQGWBBJACQND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Solubility

The 2-hydroxyethyl group distinguishes tert-butyl 4-(2-hydroxyethyl)benzoate from other benzoate derivatives. Key comparisons include:

Compound Name Substituents Key Properties/Applications References
This compound 4-tert-butyl, 2-hydroxyethyl Intermediate for prodrugs; polar due to -OH group
Ethyl 4-(sulfooxy)benzoate 4-sulfonate, ethyl ester High water solubility; ionic character
Methyl 4-(tert-butyl)benzoate 4-tert-butyl, methyl ester Lipophilic; used in coupling reactions
tert-Butyl 4-bromo-2-fluorobenzoate 4-Br, 2-F, tert-butyl Electron-withdrawing substituents; SNAr reactivity
Ethyl 4-(2-hydroxybutoxy)benzoate 4-(2-hydroxybutoxy), ethyl Longer alkyl chain; moderate logP (~2.01)
  • Hydrophilicity: The hydroxyl group in this compound enhances polarity compared to non-hydroxylated analogs like methyl 4-(tert-butyl)benzoate, which is more lipophilic and suited for hydrophobic environments .
  • Reactivity : The hydroxyl group can be modified (e.g., iodination in ), whereas halogenated derivatives (e.g., 4-bromo-2-fluoro analogs) undergo nucleophilic aromatic substitution .

Key Research Findings

  • Thermal Stability: Derivatives like methyl 4-[N-(2-hydroxyethyl)-N-(pyridin-2-yl)aminomethyl]benzoate () undergo thermal degradation at specific temperatures, a property exploited in stimuli-responsive drug delivery systems .
  • Solubility Profiles : The logP of this compound is estimated to be lower than its tert-butyl counterparts (e.g., tert-butyl 3-bromo-4-methylbenzoate, logP ~2.5) but higher than sulfonated analogs (logP <0) .

Preparation Methods

Reaction Conditions and Catalysts

In a protocol adapted from analogous esterifications (e.g., tert-butyl 4-chloromethylbenzoate synthesis), 4-(2-hydroxyethyl)benzoic acid is dissolved in dichloromethane or toluene, followed by the addition of tert-butanol and a catalytic amount of sulfuric acid or p-toluenesulfonic acid. The mixture is refluxed at 80–110°C for 12–24 hours, with water removal via Dean-Stark trap to shift equilibrium toward ester formation. Yields for this method typically range between 70% and 85%, depending on the purity of the starting material and the efficiency of water removal.

Challenges and Mitigation

The hydroxyl group on the ethyl chain introduces polarity, complicating solubility in non-polar solvents. To address this, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) may be substituted, though these require higher temperatures (120–140°C) and prolonged reaction times. Side reactions, such as dehydration of the hydroxyethyl group to form vinyl derivatives, are minimized by maintaining inert atmospheres (N₂ or Ar) and avoiding excess acid.

Alkylation of 4-Hydroxybenzoic Acid Derivatives

An alternative strategy involves introducing the hydroxyethyl group after forming the tert-butyl ester. This approach circumvents solubility issues associated with the free acid.

Glycidol Alkylation

In a method inspired by styrene alkylation in phenol derivatives, 4-tert-butylbenzoate is reacted with glycidol (2,3-epoxy-1-propanol) under acidic conditions. Phosphoric acid (H₃PO₄) catalyzes the ring-opening of glycidol at 100–130°C, yielding the hydroxyethyl adduct. The reaction proceeds via electrophilic aromatic substitution, with the tert-butyl group directing incoming nucleophiles to the para position.

Reaction Scheme:

4-tert-butylbenzoate+glycidolH3PO4,120Ctert-butyl 4-(2-hydroxyethyl)benzoate\text{4-tert-butylbenzoate} + \text{glycidol} \xrightarrow{H3PO4, 120^\circ C} \text{this compound}

Yields for this method average 40–50%, with unreacted glycidol and starting material recovered via vacuum distillation.

Ethylene Oxide Addition

Ethylene oxide gas is bubbled through a solution of 4-tert-butylbenzoic acid in the presence of a base (e.g., NaOH). The oxide reacts at the para position, forming the hydroxyethyl group. This method, while efficient, requires stringent temperature control (0–10°C) to prevent polymerization of ethylene oxide.

Reductive Amination and Hydrogenation Approaches

Indirect routes leveraging reductive amination or hydrogenation offer pathways to install the hydroxyethyl group.

Mannich Base Hydrogenation

Adapting techniques from 2,6-di-tert-butyl-4-methylphenol synthesis, a Mannich base intermediate is first formed by reacting 4-tert-butylbenzoate with formaldehyde and dimethylamine. Subsequent hydrogenation over palladium-on-carbon (Pd/C) at 120–160°C under 4–10 bar H₂ pressure reduces the imine to a primary amine, which is hydrolyzed to the alcohol.

Key Variables:

  • Catalyst Loading : 5% Pd/C achieves 95% conversion in 6 hours.

  • Solvent : Methanol or ethanol enhances hydrogen solubility but may esterify intermediates; toluene is preferred for selectivity.

This method yields 85–90% product, though it introduces additional purification steps to remove amine byproducts.

Chloromethylation and Subsequent Functionalization

Chloromethylation, followed by nucleophilic substitution, provides a versatile route to hydroxyethyl derivatives.

Chloromethylation of 4-Methylbenzoate

As demonstrated in tert-butyl 4-chloromethylbenzoate synthesis, 4-methylbenzoic acid is chlorinated under UV light at 0–10°C using chlorine gas. The resulting 4-chloromethylbenzoic acid is esterified with tert-butanol via its acid chloride (generated using thionyl chloride).

Reaction Conditions:

  • Chlorination : 0–10°C, UV light, 6–8 hours.

  • Esterification : -10–10°C, potassium tert-butoxide, 85% yield.

Hydroxyethyl Group Installation

The chloromethyl intermediate undergoes nucleophilic substitution with ethylene glycol in the presence of a base (e.g., K₂CO₃). This two-step process achieves an overall yield of 65–75%, with the major side product being diethylene glycol derivatives.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability, often employing continuous-flow systems.

Continuous Esterification

A mixed acid catalyst (H₂SO₄/H₃PO₄) is used in a packed-bed reactor to esterify 4-(2-hydroxyethyl)benzoic acid with tert-butanol at 150°C and 10 bar pressure. The process achieves 90% conversion in 2 hours, with product separation via fractional distillation.

Catalytic Hydrogenation in Flow Reactors

Mannich base intermediates are hydrogenated in continuous-flow reactors using Pd/Al₂O₃ catalysts. This method reduces reaction times to 30 minutes and improves yield to 92% by minimizing side reactions.

Comparative Analysis of Methods

Table 1: Efficiency and Scalability of Synthesis Routes

MethodYield (%)ScalabilityKey AdvantageLimitation
Direct Esterification70–85ModerateSimplicitySolubility challenges
Glycidol Alkylation40–50LowPara selectivityLow yield
Mannich Hydrogenation85–90HighHigh purityComplex purification
Chloromethylation65–75ModerateVersatile intermediatesMulti-step process
Continuous Esterification90HighRapid processingHigh energy input

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 4-(2-hydroxyethyl)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves esterification of 4-(2-hydroxyethyl)benzoic acid with tert-butyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization includes:
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Use anhydrous dichloromethane or toluene to minimize hydrolysis .
  • Protecting group strategies : Protect the hydroxyethyl group during esterification using silylating agents (e.g., TBSCl) to prevent undesired side reactions .
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm ester and hydroxyethyl groups. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (1^1H), and the benzoate carbonyl resonates at ~165–170 ppm (13^{13}C) .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+) verifies molecular weight (calculated: 250.3 g/mol).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?

  • Methodological Answer :
  • Repeat experiments : Confirm reproducibility under identical conditions.
  • 2D NMR (COSY, HSQC) : Identify coupling partners and assign ambiguous signals (e.g., distinguishing hydroxyethyl protons from solvent residues) .
  • Comparative analysis : Cross-reference with spectral databases or structurally analogous compounds (e.g., tert-butyl benzoate derivatives) .

Q. What computational approaches are effective in predicting the reactivity or biological interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites. For example, the tert-butyl group’s steric effects may hinder ester hydrolysis .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Focus on hydrogen bonding between the hydroxyethyl group and active-site residues .

Q. How do steric and electronic effects of the tert-butyl and hydroxyethyl substituents influence the compound’s reactivity in esterification or substitution reactions?

  • Methodological Answer :
  • Steric effects : The bulky tert-butyl group reduces accessibility to the ester carbonyl, slowing nucleophilic attack.
  • Electronic effects : The hydroxyethyl group’s electron-donating nature enhances resonance stabilization of the ester, increasing stability under acidic conditions .
  • Experimental validation : Compare reaction rates with analogs (e.g., methyl 4-(2-hydroxyethyl)benzoate) to isolate substituent effects .

Q. What methodologies are employed to assess the biological activity of this compound in drug discovery contexts?

  • Methodological Answer :
  • Enzyme inhibition assays : Test interactions with target enzymes (e.g., kinases) using fluorescence-based assays. IC50_{50} values quantify potency .
  • Cellular uptake studies : Use radiolabeled or fluorescently tagged derivatives to track intracellular distribution .
  • ADMET profiling : Evaluate pharmacokinetics (e.g., metabolic stability in liver microsomes) to prioritize lead compounds .

Q. How should researchers address discrepancies in experimental yields or regioisomer ratios during synthesis?

  • Methodological Answer :
  • Reaction monitoring : Use TLC or in-situ IR to detect intermediates and optimize stepwise conditions.
  • Catalyst screening : Test alternatives (e.g., FeCl3_3/DMAP vs. traditional acids) to improve regioselectivity. For example, FeCl3_3+DMAP increased regioisomer ratios to 2.61:1 in analogous epoxy reactions .
  • Statistical design (DoE) : Apply factorial experiments to identify critical variables (e.g., temperature, stoichiometry) affecting yield .

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